
N-trityl-L-Phenylalanine
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Overview
Description
N-trityl-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a trityl (triphenylmethyl) group. This compound is primarily used in peptide synthesis and as a protective group in various chemical reactions. The trityl group is known for its stability and ease of removal, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-trityl-L-Phenylalanine typically involves the protection of the amino group of L-Phenylalanine with a trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
L-Phenylalanine+Trityl Chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-trityl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, although this is less common.
Reduction: The trityl group is stable under reducing conditions, making it a good protective group.
Substitution: The trityl group can be substituted with other groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically avoided due to the stability of the trityl group.
Substitution: Acidic conditions using trifluoroacetic acid in dichloromethane are commonly employed to remove the trityl group.
Major Products: The major product of these reactions is typically the deprotected L-Phenylalanine or its derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-trityl-L-Phenylalanine has several applications in scientific research:
Chemistry: Used as a protective group in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in inhibiting certain enzymes and as a model compound in biochemical studies.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of N-trityl-L-Phenylalanine primarily involves its role as a protective group. The trityl group protects the amino group of phenylalanine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the trityl group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
- N-trityl-p-fluoro-DL-phenylalanine
- N-trityl-p-nitro-DL-phenylalanine
- N-trityl-p-iodo-DL-phenylalanine
Comparison: N-trityl-L-Phenylalanine is unique due to its specific protective group and the stability it offers during chemical reactions. Compared to other similar compounds, it provides a balance between stability and ease of removal, making it a preferred choice in many synthetic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-trityl-L-phenylalanine, and how can reaction efficiency be monitored?
- Methodological Answer : this compound is typically synthesized via tritylation of L-phenylalanine using trityl chloride (or bromide) under anhydrous conditions. A common protocol involves dissolving L-phenylalanine in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., triethylamine) to deprotonate the amino group. The reaction is stirred at 0–4°C to minimize racemization, and progress is monitored via TLC or HPLC . Post-reaction, the product is isolated by precipitation in cold water and purified via recrystallization from ethanol/water mixtures. Optimization may involve adjusting molar ratios (e.g., trityl chloride:L-phenylalanine ≥1.2:1) and reaction time (12–24 hours) .
Q. How should researchers characterize this compound for structural confirmation and purity assessment?
- Methodological Answer :
- Structural Confirmation : Use 1H/13C NMR to verify trityl group integration (e.g., 19 aromatic protons from the trityl moiety) and chiral retention (via optical rotation or chiral HPLC) .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Purity ≥95% is typical for research-grade material .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C30H27NO2: 434.2125) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood for weighing and synthesis steps .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can racemization be minimized during N-tritylation of L-phenylalanine, and what analytical methods validate chiral integrity?
- Methodological Answer : Racemization is suppressed by:
- Low-Temperature Reactions : Conduct synthesis at 0–4°C to reduce thermal energy-driven epimerization .
- Mild Bases : Use hindered bases (e.g., DIPEA) instead of strong alkalis to avoid deprotonating the α-hydrogen .
- Chiral Validation : Compare optical rotation ([α]D) with literature values or use chiral HPLC with a Crownpak CR(+) column and mobile phase (pH 1.5–2.0) to detect D/L enantiomers .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds to normalize variability .
- Batch Analysis : Verify compound purity and stability (e.g., via accelerated degradation studies at 40°C/75% RH for 4 weeks) to rule out batch-dependent effects .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates, ensuring p <0.05 thresholds .
Q. How does this compound serve as a tool in studying enzyme-substrate interactions, particularly in peptide synthesis?
- Methodological Answer : The trityl group acts as a temporary protecting group for the amino moiety, enabling selective deprotection in solid-phase peptide synthesis (SPPS).
- Mechanistic Studies : Use fluorescence quenching assays to monitor trityl group removal (e.g., with 1% TFA in dichloromethane) and track real-time deprotection kinetics .
- Enzyme Inhibition : Screen against aminoacyl-tRNA synthetases to evaluate competitive inhibition, using 14C-labeled phenylalanine to quantify binding affinity (Ki) .
Properties
IUPAC Name |
3-phenyl-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAXFJBEVRMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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